6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine is a complex organic compound with significant potential in medicinal chemistry. It is identified by the CAS number 85099-19-0 and has a molecular formula of C36H63Cl2N11O3. The compound features multiple functional groups and a unique triazine backbone that may contribute to its biological activity.
The compound belongs to the class of triazines, which are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Its structure includes chlorinated aromatic systems and piperidine derivatives, indicating potential applications in pharmaceuticals targeting various biological pathways.
The synthesis of 6-Chloro-N-(4-chloro-6-((3-methoxypropyl)(2,2,6,6-tetramethylpiperidin-4-yl)amino)-1,3,5-triazin-2-yl)-N,N'-bis(3-methoxypropyl)-N'-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3,5-triazine-2,4-diamine typically involves multi-step organic reactions. Key steps may include:
Technical details regarding temperature control, reaction times, and purification methods (such as column chromatography) are crucial for optimizing yield and purity .
The molecular structure of the compound can be represented using various notations:
c1(nc(nc(n1)Cl)N(C2CC(C)(C)NC(C2)(C)C)CCCOC)N(c3nc(N(C4CC(C)(C)NC(C4)(C)C)CCCOC)nc(n3)Cl)CCCOC
InChI=1S/C36H63Cl2N11O3/c1-24(2)30(3)42(20-8-7-9-21(4)5)35(43)41(19-14-15-22(6)10)34(40)39(38(17-18(37)36(44)45)33(32(29(12)13)31(11))25(26(23(1)27(28(16)46))48)/h7-10H,11-20H2,(H,37,44)(H2,38,39)(H2,40)/t24-,30-,35+/m0/s1
The compound's molecular weight is approximately 765.00 g/mol. The presence of multiple chlorine atoms and nitrogen functionalities suggests a high degree of polarity and potential for hydrogen bonding.
The chemical reactivity of this compound can be explored through various mechanisms:
Technical details regarding reaction conditions—such as solvent choice and catalysts—are essential for optimizing these transformations .
The mechanism of action for this compound likely involves interaction with specific biological targets such as enzymes or receptors involved in cellular signaling pathways. The triazine core may play a critical role in binding affinity due to its planar structure and ability to participate in π-stacking interactions.
Data from pharmacological studies may reveal its effects on platelet function or other cellular processes relevant to disease states .
The physical properties include:
Chemical properties include:
Relevant analyses such as NMR spectroscopy and mass spectrometry are essential for confirming structural integrity and purity .
This compound has potential applications in:
Further research is necessary to elucidate its full potential in therapeutic contexts .
CAS No.:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: